molecular formula C22H23N3O3 B1262825 N-methyl-N-(3-pyridinylmethyl)-5-(5,6,7,8-tetrahydronaphthalen-2-yloxymethyl)-3-isoxazolecarboxamide

N-methyl-N-(3-pyridinylmethyl)-5-(5,6,7,8-tetrahydronaphthalen-2-yloxymethyl)-3-isoxazolecarboxamide

Cat. No.: B1262825
M. Wt: 377.4 g/mol
InChI Key: MPDNXORLVWKNOG-UHFFFAOYSA-N
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Description

N-methyl-N-(3-pyridinylmethyl)-5-(5,6,7,8-tetrahydronaphthalen-2-yloxymethyl)-3-isoxazolecarboxamide is a member of tetralins.

Scientific Research Applications

Radiolabeling for Imaging Studies

  • The synthesis of radioactively labeled compounds, such as [(11)C]Am80, using Pd(0)-mediated rapid cross-coupling reactions, including compounds related to N-methyl-N-(3-pyridinylmethyl)-5-(5,6,7,8-tetrahydronaphthalen-2-yloxymethyl)-3-isoxazolecarboxamide, is significant for imaging studies in medicinal chemistry (Takashima-Hirano et al., 2012).

Anticancer and Antioxidant Activity

  • Research on derivatives of tetrahydronaphthalene, a core structure in this compound, has shown promising tumor inhibitory and antioxidant activities. This research contributes to the understanding of these compounds' potential in cancer therapy and oxidative stress management (Hamdy et al., 2013).

Synthesis and Biological Evaluation

  • The synthesis of various derivatives of tetrahydronaphthalene and their biological evaluation, particularly in relation to anticancer properties, is a key area of research. These studies contribute to the understanding of the compound's therapeutic potential and biological interactions (Gouhar & Raafat, 2015).

Cardiovascular Applications

  • Compounds with structures similar to this compound have been synthesized and evaluated for cardiovascular applications, particularly as potential agents for vasodilation and β-blocking activity (Miyake et al., 1983).

Solid-State NMR Studies

  • Solid-state NMR and X-ray crystallography have been used to investigate the dynamic disorder in solid tetrahydronaphthalene derivatives, contributing to a deeper understanding of the physical and chemical properties of these compounds (Facey et al., 1996).

Properties

Molecular Formula

C22H23N3O3

Molecular Weight

377.4 g/mol

IUPAC Name

N-methyl-N-(pyridin-3-ylmethyl)-5-(5,6,7,8-tetrahydronaphthalen-2-yloxymethyl)-1,2-oxazole-3-carboxamide

InChI

InChI=1S/C22H23N3O3/c1-25(14-16-5-4-10-23-13-16)22(26)21-12-20(28-24-21)15-27-19-9-8-17-6-2-3-7-18(17)11-19/h4-5,8-13H,2-3,6-7,14-15H2,1H3

InChI Key

MPDNXORLVWKNOG-UHFFFAOYSA-N

SMILES

CN(CC1=CN=CC=C1)C(=O)C2=NOC(=C2)COC3=CC4=C(CCCC4)C=C3

Canonical SMILES

CN(CC1=CN=CC=C1)C(=O)C2=NOC(=C2)COC3=CC4=C(CCCC4)C=C3

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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